Chemical structure and properties of 3-(2-Phenoxyethyl)piperidine hydrochloride
Chemical structure and properties of 3-(2-Phenoxyethyl)piperidine hydrochloride
Technical Monograph: 3-(2-Phenoxyethyl)piperidine Hydrochloride
Executive Summary
3-(2-Phenoxyethyl)piperidine hydrochloride is a specialized heterocyclic building block utilized in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and neurotransmitter reuptake inhibitors. As a structural isomer of the more common 4-substituted piperidines, the 3-substituted variant offers a unique vector for exploring structure-activity relationships (SAR), introducing chirality and altering the spatial orientation of the phenoxy pharmacophore.
This guide provides a comprehensive technical analysis of the molecule’s physiochemical properties, synthesis pathways, and analytical characterization, designed for researchers optimizing lead compounds or conducting fragment-based drug discovery.
Chemical Identity & Physiochemical Properties
The molecule consists of a piperidine ring substituted at the 3-position with a phenoxyethyl chain.[1][2] Unlike its 4-substituted counterpart, this molecule possesses a chiral center at C3, existing as a pair of enantiomers in its racemic form.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-(2-Phenoxyethyl)piperidine hydrochloride |
| CAS Number (Free Base) | 914299-44-8 |
| CAS Number (HCl Salt) | Not widely listed; typically synthesized in situ or custom ordered |
| Molecular Formula | C₁₃H₁₉NO[3][4][5][6] · HCl |
| Molecular Weight | 241.76 g/mol (Salt); 205.30 g/mol (Base) |
| SMILES | C1CNCCC1CCOC2=CC=CC=C2.Cl |
| Chirality | Racemic (contains one stereocenter at C3) |
Physical Properties (Experimental & Predicted)
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Appearance: White to off-white crystalline solid (HCl salt); Viscous oil (Free base).
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Solubility:
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Water:[7] High (HCl salt).
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DMSO/Methanol: Soluble.
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Dichloromethane: Soluble (Free base).
-
-
Acidity (pKa): ~10.8 (Piperidine Nitrogen). The secondary amine is highly basic, readily forming stable salts.
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LogP (Free Base): ~2.5–2.8 (Predicted). The phenoxy group adds significant lipophilicity, balancing the polar amine.
Synthesis & Manufacturing Methodologies
The synthesis of 3-(2-Phenoxyethyl)piperidine requires controlling regiochemistry to ensure substitution at the C3 position rather than the nitrogen or C4.
Primary Route: Pyridine Reduction (High Fidelity)
The most robust route involves the construction of the carbon skeleton using a pyridine precursor, followed by catalytic hydrogenation. This avoids the regioselectivity issues of alkylating a pre-formed piperidine ring.
Protocol Logic:
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Condensation: 3-Methylpyridine (beta-picoline) is lithiated and reacted with formaldehyde or a benzyl halide equivalent to extend the chain, eventually coupling with phenol. Alternatively, 3-(2-bromoethyl)pyridine is reacted with sodium phenoxide.
-
Reduction: The pyridine ring is hydrogenated using PtO₂ or Pd/C under pressure. This step converts the aromatic pyridine to the saturated piperidine.
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Salt Formation: The resulting free base oil is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via pyridine reduction to ensure C3-regioselectivity.
Analytical Characterization
Verifying the structure requires distinguishing the 3-isomer from the 4-isomer and confirming the integrity of the ether linkage.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆ or CDCl₃):
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Aromatic Region: Multiplets at 6.9–7.3 ppm (5H, phenoxy group).
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Ether Linkage: Triplet or multiplet at ~4.0 ppm (2H, -CH₂O-).
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Piperidine Ring:
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The 3-substituted isomer lacks the symmetry of the 4-isomer.
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Look for complex multiplets for the ring protons due to the chiral center at C3.
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The C2 protons (adjacent to N and the substituent) will appear as distinct diastereotopic signals compared to the C6 protons.
-
-
-
¹³C NMR:
Mass Spectrometry (MS)
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Ionization: ESI+
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Molecular Ion: [M+H]⁺ = 206.15 (Free Base).
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Fragmentation:
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Loss of the phenoxy group (neutral loss of 94 Da) or cleavage of the ethyl linker is common.
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Characteristic piperidine ring fragments (m/z 84) may be observed.
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Analytical Logic Tree
Figure 2: Decision tree for structural validation and isomer differentiation.
Handling, Stability, and Safety
Storage & Stability
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Hygroscopicity: As a secondary amine hydrochloride, the compound is hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
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Temperature: -20°C for long-term storage; 2-8°C for active use.
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Shelf Life: >2 years if kept dry and away from light.
Safety Protocols
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Hazards: Irritant to eyes, respiratory system, and skin.[9] Toxic if swallowed (standard for piperidine derivatives).
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PPE: Nitrile gloves, safety goggles, and fume hood mandatory.
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Spill Cleanup: Neutralize with weak base (sodium bicarbonate) before disposal, as the HCl salt is acidic.
Potential Applications in Drug Discovery
This scaffold acts as a "privileged structure" in medicinal chemistry due to the flexibility of the ethyl linker and the basic nitrogen.
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Sigma Receptor Ligands: The 3-substituted piperidine mimics the spatial arrangement of known sigma-1 receptor agonists, often used in neuropsychiatric research.
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Opioid Mimetics: Used as a building block for "fentanyl-adjacent" libraries where the core piperidine ring is modified to alter potency and metabolic stability.
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Neurotransmitter Transporters: The phenoxyethyl group is a common motif in SERT/NET reuptake inhibitors. The 3-position provides a vector to explore subtle steric clashes in the transporter binding pocket that the 4-isomer cannot access.
References
-
ChemicalBook. (2024). 3-(2-Phenoxyethyl)piperidine CAS 914299-44-8 Entry.[1][3][10][11] Retrieved from
- Mokrosz, J. L., et al. (1987). "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Journal of Medicinal Chemistry, 30(1), 222-225. (Foundational synthesis logic for 3-substituted phenoxy-piperidines).
-
Frolov, N. A., & Vereshchagin, A. N. (2023).[12] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3).[12] Retrieved from
-
Sigma-Aldrich. (2024). Piperidine Hydrochloride Product Specification. Retrieved from
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- 3. 914299-44-8 CAS MSDS (3-(2-PHENOXYETHYL)PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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